molecular formula C23H22N2O4 B4838453 N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide

N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide

Cat. No. B4838453
M. Wt: 390.4 g/mol
InChI Key: OVGBIABZSJYAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide, also known as EAPB or Ethyl-APICA, is a synthetic compound that belongs to the class of designer drugs known as synthetic cannabinoids. EAPB is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. The compound has gained attention in the scientific community due to its potential therapeutic applications and its effects on the cannabinoid system.

Mechanism of Action

N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide exerts its effects by binding to the cannabinoid receptors in the brain and other parts of the body. The cannabinoid system plays a crucial role in regulating various physiological processes such as pain, inflammation, and mood. N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide activates the cannabinoid receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models, and to have anti-anxiety effects. N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide has several advantages for use in lab experiments. The compound is highly potent, allowing for the study of its effects at low concentrations. N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide is also relatively stable, making it easy to handle and store. However, there are also limitations to the use of N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide in lab experiments. The compound is highly lipophilic, meaning that it has a high affinity for fat molecules. This can make it difficult to study the compound's effects in aqueous environments.

Future Directions

There are several future directions for research on N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide. One area of interest is the compound's potential as a treatment for neurodegenerative diseases. N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide has been shown to have neuroprotective effects, and further research could explore its potential in treating conditions such as Alzheimer's and Parkinson's. Another area of interest is the compound's effects on the immune system. N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide has been found to have anti-inflammatory effects, and further research could explore its potential in treating autoimmune diseases such as multiple sclerosis. Overall, N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide has significant potential for use in scientific research and could lead to the development of novel treatments for a range of conditions.

Scientific Research Applications

N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide has been studied extensively in scientific research due to its potential therapeutic applications. The compound has been found to have analgesic, anti-inflammatory, and anti-anxiety effects in animal models. N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[(4-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-3-29-21-7-5-4-6-20(21)25-23(27)16-8-12-18(13-9-16)24-22(26)17-10-14-19(28-2)15-11-17/h4-15H,3H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGBIABZSJYAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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